Superior Potency Against the G2019S Pathogenic Mutant Versus Clinical Candidate DNL201
JH-II-127 demonstrates a lower IC50 value (2.2 nM) against the most common pathogenic LRRK2 mutant, G2019S, compared to the clinical-stage LRRK2 inhibitor DNL201 (GNE-0877), which has a reported IC50 of 3 nM [1]. This enhanced potency at the biochemical level translates to more efficient target inhibition at lower concentrations in cellular models of mutant LRRK2-driven disease .
| Evidence Dimension | Biochemical Inhibition (IC50) of LRRK2 G2019S Mutant |
|---|---|
| Target Compound Data | 2.2 nM |
| Comparator Or Baseline | DNL201 (GNE-0877) : 3 nM |
| Quantified Difference | JH-II-127 is 1.36-fold more potent (27% lower IC50) |
| Conditions | In vitro kinase activity assay using recombinant LRRK2 G2019S protein. |
Why This Matters
For researchers modeling G2019S-driven pathology, JH-II-127 offers a higher potency tool to achieve more complete target inhibition at lower, potentially less toxic doses.
- [1] Hatcher, J. M., et al. (2015). Discovery of a Pyrrolopyrimidine (JH-II-127), a Highly Potent, Selective, and Brain Penetrant LRRK2 Inhibitor. ACS Medicinal Chemistry Letters, 6(5), 584–589. View Source
